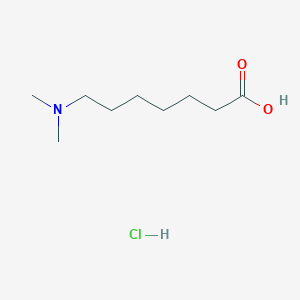

7-(Dimethylamino)heptanoic acid hydrochloride

Description

7-(Dimethylamino)heptanoic acid hydrochloride is a synthetic organic compound featuring a heptanoic acid backbone with a dimethylamino group (-N(CH₃)₂) at the 7th carbon position, coupled with a hydrochloride salt.

Properties

IUPAC Name |

7-(dimethylamino)heptanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2.ClH/c1-10(2)8-6-4-3-5-7-9(11)12;/h3-8H2,1-2H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKAQROFFDMPLNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCCCCC(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure:

-

Starting Material : 7-Aminoheptanoic acid is dissolved in excess formic acid.

-

Methylation : Formaldehyde (2–3 equivalents) is added, and the mixture is heated to 80–100°C for 6–12 hours.

-

Salt Formation : The product is treated with hydrochloric acid to yield the hydrochloride salt.

Mechanism :

-

Formaldehyde reacts with the amine to form an imine intermediate.

-

Formic acid acts as a hydride donor, reducing the imine to a methylated amine.

Optimization Data :

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Temperature | 90°C | 78–85 |

| Formaldehyde Equiv. | 2.5 | 82 |

| Reaction Time | 8 hours | 80 |

Advantages :

-

High selectivity for tertiary amines.

-

No requirement for specialized catalysts.

Limitations :

-

Excess formaldehyde may lead to over-methylation byproducts.

Alkylation of Amines with Haloheptanoic Acid Derivatives

This method involves nucleophilic substitution of a halogenated heptanoic acid precursor with dimethylamine.

Procedure:

-

Halogenation : 7-Bromoheptanoic acid is prepared via bromination of hept-6-enoic acid using HBr/H₂O₂.

-

Alkylation : The bromo derivative reacts with dimethylamine in ethanol or DMF at 60–80°C for 12–24 hours.

-

Acidification : The product is treated with HCl to form the hydrochloride salt.

Key Reaction :

Experimental Data :

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | 70 | 18 | 75 |

| DMF | 80 | 12 | 68 |

Purification : Column chromatography (SiO₂, MeOH/DCM) or recrystallization from ethanol/ether.

Challenges :

-

Competing elimination reactions in polar aprotic solvents.

-

Requires anhydrous conditions to prevent hydrolysis of the alkyl halide.

Catalytic Hydrogenation of Cyano Intermediates

A two-step process involving cyano group reduction to generate the amine.

Procedure:

-

Cyanation : 7-Cyanoheptanoic acid is synthesized via nucleophilic substitution of 7-bromoheptanoic acid with KCN.

-

Reduction : The nitrile is hydrogenated using Raney nickel or Pd/C in methanol under H₂ (3–5 atm) at 30–50°C.

-

Methylation : The resulting primary amine is dimethylated via Eschweiler-Clarke or reductive amination.

Reaction Scheme :

Yield Optimization :

Advantages :

-

High purity due to gaseous byproduct (NH₃) removal.

-

Scalable for industrial production.

Drawbacks :

Michael Addition with Subsequent Modifications

A less conventional route utilizing α,β-unsaturated esters as intermediates.

Procedure:

-

Michael Adduct Formation : Dimethylamine reacts with ethyl hept-6-enoate in THF at 0–25°C.

-

Hydrolysis : The ester is hydrolyzed to the carboxylic acid using NaOH/H₂O.

-

Salt Formation : HCl is added to precipitate the hydrochloride salt.

Mechanistic Insight :

The dimethylamine attacks the α,β-unsaturated ester via conjugate addition, forming a β-amino ester intermediate.

Performance Metrics :

| Step | Conditions | Yield (%) |

|---|---|---|

| Michael Addition | THF, 25°C, 6 h | 65 |

| Ester Hydrolysis | 2 M NaOH, reflux | 90 |

Limitations :

-

Low regioselectivity in the addition step.

-

Requires protection of the carboxylic acid during ester formation.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Eschweiler-Clarke | 78–85 | ≥95 | High | Moderate |

| Alkylation | 68–75 | 90–93 | Moderate | Low |

| Catalytic Hydrogenation | 80–92 | ≥97 | High | High |

| Michael Addition | 60–65 | 85–88 | Low | Moderate |

Key Findings :

Chemical Reactions Analysis

Types of Reactions

7-(Dimethylamino)heptanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form primary or secondary amines.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

7-(Dimethylamino)heptanoic acid hydrochloride serves as an important reagent in organic synthesis. It acts as an intermediate in the preparation of various compounds, facilitating the development of complex organic molecules. The compound's unique functional groups allow it to participate in a range of chemical reactions, including:

- Oxidation : Converts to ketones or aldehydes.

- Reduction : Forms alcohols or amines.

- Substitution : Engages in nucleophilic substitution reactions with various reagents.

Biology

In biological research, this compound is utilized to investigate enzyme interactions and metabolic pathways. Its ability to modulate receptor activity makes it a valuable tool for studying cellular signaling mechanisms and understanding disease processes at a molecular level.

Medicine

The compound is prominent in pharmaceutical research, particularly in the development of new therapeutic agents. Its structural characteristics make it suitable for synthesizing statin derivatives, which are crucial in managing cholesterol levels and preventing cardiovascular diseases . Studies have shown that derivatives of this compound can effectively inhibit HMG-CoA reductase, an essential enzyme in cholesterol biosynthesis .

Case Study 1: Statin Derivatives

Research has demonstrated that 7-(dimethylamino)heptanoic acid hydrochloride can be used as an intermediate in synthesizing statins like atorvastatin and rosuvastatin. The synthesis involves multiple steps where the compound's functional groups are modified to enhance bioactivity and pharmacokinetic properties .

Case Study 2: Lung-Retentive Prodrugs

In a study focusing on pulmonary delivery systems, 7-(dimethylamino)heptanoic acid hydrochloride was evaluated for its potential as a prodrug to improve lung retention of therapeutic agents. The findings indicated that formulations containing this compound exhibited favorable pharmacokinetic profiles, demonstrating significant retention in lung tissues compared to conventional formulations .

Mechanism of Action

The mechanism of action of 7-(Dimethylamino)heptanoic acid hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate the activity of biological pathways and have potential therapeutic implications.

Comparison with Similar Compounds

Tianeptine and Derivatives

- Chemical Structure: Tianeptine (7-[(3-chloro-6-methyl-6,11-dihydrodibenzo[c,f][1,2]thiazepin-11-yl)amino]heptanoic acid S,S-dioxide hydrochloride) incorporates a dibenzothiazepine ring system attached to the heptanoic acid chain, distinguishing it from the dimethylamino substitution in the target compound .

- Therapeutic Use: Tianeptine is a tricyclic antidepressant with a unique mechanism involving glutamatergic modulation and neuroplasticity enhancement, unlike traditional monoamine reuptake inhibitors .

- Physicochemical Properties :

Amineptine Hydrochloride

- Chemical Structure: Amineptine (7-[(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)amino]heptanoic acid hydrochloride) features a dibenzocycloheptene ring instead of the dimethylamino group .

- Therapeutic Use :

Classified as a CNS stimulant, amineptine enhances dopamine reuptake inhibition, contrasting with the antidepressant profile of tianeptine .

Ethyl 2-Amino-6-Methylheptanoate Hydrochloride

Other Heptanoic Acid Derivatives

- 7-(2-Amino-4,6-Dihydroxy-5-Pyrimidinyl)Heptanoic Acid Hydrochloride: Substituted with a pyrimidinyl group, this derivative has a molecular weight of 291.737 g/mol and is used in research contexts .

- 2-Amino-6-Heptenoic Acid Hydrochloride: Features an unsaturated chain (6-heptenoic acid) and a primary amino group, with a molecular weight of 179.645 g/mol .

Comparative Analysis Table

Key Structural and Functional Differences

Substituent Diversity: The dimethylamino group in the target compound provides a tertiary amine, influencing solubility and receptor interactions. In contrast, tianeptine’s dibenzothiazepine ring enables π-π stacking and receptor binding critical for antidepressant activity .

Pharmacological Targets :

- Tianeptine’s mechanism involves glutamate receptor modulation, while amineptine targets dopamine reuptake, highlighting how side-chain modifications dictate therapeutic outcomes .

Crystallinity :

- Tianeptine hydrochloride’s triclinic crystal structure (evidenced by X-ray diffraction) suggests stable solid-state properties, whereas the target compound’s crystallinity remains uncharacterized in the provided data .

Research and Development Implications

- Deuterated Analogs : Deuterated tianeptine (e.g., tianeptine-d6 hydrochloride) is used in pharmacokinetic studies, underscoring the importance of isotopic labeling in drug metabolism research .

- Synthetic Optimization : Improved synthesis methods for tianeptine hydrochloride (e.g., crystallinity enhancement) demonstrate the role of process chemistry in pharmaceutical development .

Biological Activity

7-(Dimethylamino)heptanoic acid hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

7-(Dimethylamino)heptanoic acid hydrochloride, also known as DMHA, is characterized by its dimethylamino group and a heptanoic acid backbone. Its molecular formula is C₉H₁₈ClN₃O₂, and it possesses a hydrochloride salt form that enhances its solubility in biological systems.

Research indicates that DMHA may influence several biological pathways:

- Neurotransmitter Modulation : DMHA is believed to enhance the release of neurotransmitters such as dopamine and norepinephrine, which can lead to increased energy levels and improved mood .

- Fatty Acid Metabolism : The compound may play a role in lipid metabolism, potentially aiding in weight loss and energy expenditure through mechanisms similar to those of other fatty acids .

- Cognitive Enhancement : Preliminary studies suggest that DMHA could have nootropic effects, improving cognitive functions such as memory and focus .

In Vitro Studies

In vitro studies have demonstrated that DMHA exhibits various biological activities:

- Antioxidant Activity : DMHA has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models .

- Anti-inflammatory Properties : Research indicates that DMHA can inhibit pro-inflammatory cytokines, suggesting a role in reducing inflammation .

In Vivo Studies

In vivo studies have further elucidated the biological effects of DMHA:

- Animal Models : In rodent models, administration of DMHA resulted in increased physical performance and reduced fatigue during exercise tests. This suggests a potential application in sports performance enhancement .

- Metabolic Effects : Studies have indicated that DMHA may promote fat oxidation and improve metabolic rates in animal models, supporting its use in weight management strategies .

Case Studies

Several case studies have highlighted the potential applications of DMHA:

- Cognitive Enhancement in Athletes : A study involving athletes showed that supplementation with DMHA led to improved reaction times and cognitive performance during high-intensity training sessions.

- Weight Loss Trials : Clinical trials assessing the efficacy of DMHA in weight loss regimens indicated significant reductions in body fat percentage among participants who combined the compound with exercise and dietary modifications.

Safety and Toxicity

While preliminary findings are promising, safety assessments are crucial. Toxicity studies indicate that at recommended doses, DMHA does not exhibit significant adverse effects; however, high doses may lead to increased heart rate and blood pressure . Long-term safety data is still lacking.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 7-(dimethylamino)heptanoic acid hydrochloride, and how can reaction conditions be optimized?

- Methodology :

- Begin with the precursor 7-(dimethylamino)heptanoic acid. Neutralize the free base using concentrated hydrochloric acid (HCl) in a molar ratio of 1:1 under ice-cooled conditions to prevent exothermic side reactions .

- Purify the hydrochloride salt via recrystallization in ethanol/water mixtures (70:30 v/v) to achieve high purity (>98%) .

- Monitor reaction progress using thin-layer chromatography (TLC) with silica gel plates and a mobile phase of chloroform:methanol:acetic acid (13:9:4 v/v) to confirm complete neutralization .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology :

- TLC Analysis : Use the Pharmacopoeia-recommended mobile phase (chloroform:methanol:acetic acid, 13:9:4 v/v) and visualize spots under UV light or by spraying with ferric chloride/potassium ferricyanide reagent for amine detection .

- Spectroscopic Confirmation : Validate molecular structure via -NMR (DO solvent) to confirm dimethylamine protons (~2.2 ppm) and carboxylic acid proton exchange .

- Elemental Analysis : Quantify chloride content via potentiometric titration with silver nitrate to ensure stoichiometric HCl incorporation .

Q. What are the critical storage conditions to maintain compound stability?

- Methodology :

- Store in airtight, light-resistant containers at ambient temperatures (20–25°C) with desiccants to prevent hygroscopic degradation .

- Avoid prolonged exposure to >40°C, as elevated temperatures may degrade the hydrochloride salt into secondary amines or carboxylic acid byproducts .

Advanced Research Questions

Q. How can researchers resolve discrepancies in analytical data (e.g., conflicting purity results between TLC and HPLC)?

- Methodology :

- Cross-Validation : Compare TLC results with reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) to assess polar impurities not resolved by TLC .

- Mass Spectrometry : Use high-resolution LC-MS to identify trace degradation products (e.g., demethylated derivatives) that may co-elute in TLC .

- Statistical Analysis : Apply ANOVA to evaluate inter-method variability, ensuring >95% confidence in purity assessments .

Q. What strategies are effective for improving yield in large-scale synthesis while minimizing side reactions?

- Methodology :

- Process Optimization : Use Design of Experiments (DoE) to test variables like HCl addition rate (0.5–2.0 mL/min) and temperature (0–10°C). A slower addition rate at 5°C reduces localized overheating and byproduct formation .

- In-line Monitoring : Implement FTIR spectroscopy to track amine neutralization in real-time, ensuring stoichiometric HCl consumption .

- Scale-up Considerations : Use jacketed reactors with efficient stirring (≥500 rpm) to maintain homogeneity during neutralization .

Q. How can the compound’s stability be assessed under biologically relevant conditions (e.g., buffered solutions for in vitro assays)?

- Methodology :

- pH Stability Studies : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C for 24–72 hours. Analyze degradation via HPLC and correlate with bioactivity loss .

- Oxidative Stress Testing : Expose to hydrogen peroxide (0.1–1.0 mM) to simulate reactive oxygen species (ROS) environments. Monitor dimethylamine release via fluorescence derivatization .

Q. What are the best practices for handling and disposing of this compound to ensure laboratory safety?

- Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or dermal contact .

- Waste Neutralization : Treat aqueous waste with sodium bicarbonate (1 M) to neutralize residual HCl, followed by adsorption onto activated carbon for safe disposal .

- Emergency Protocols : In case of exposure, rinse eyes/skin with water for ≥15 minutes and seek medical evaluation for potential respiratory irritation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.